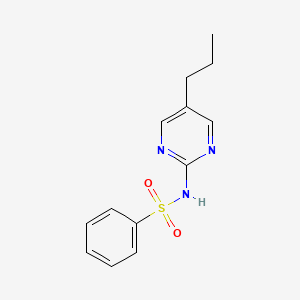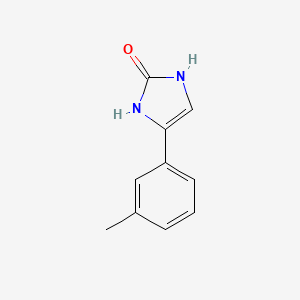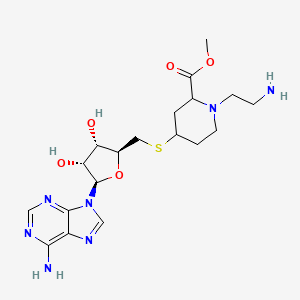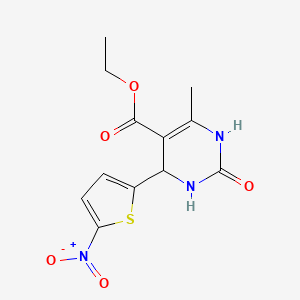
Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiophene-2-carbaldehyde in the presence of a base, followed by the addition of urea and a nitro group source. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity and quality .
化学反応の分析
Types of Reactions
Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions on the thiophene ring can introduce halogen atoms or other functional groups .
科学的研究の応用
Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and its activity against certain diseases.
作用機序
The mechanism of action of ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring can bind to enzyme active sites or receptor pockets, modulating their activity. The compound’s overall structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules .
類似化合物との比較
Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and biological activity.
Pyrimidine derivatives: Compounds with a pyrimidine ring also show similar properties and applications in medicinal chemistry.
Nitro compounds: The presence of a nitro group imparts unique reactivity and biological effects, making these compounds useful in various research fields.
Similar compounds include:
- 2-Amino-4-(5-nitrothiophen-2-yl)-6-methylpyrimidine
- Ethyl 4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 6-Methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid .
特性
CAS番号 |
14903-93-6 |
|---|---|
分子式 |
C12H13N3O5S |
分子量 |
311.32 g/mol |
IUPAC名 |
ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H13N3O5S/c1-3-20-11(16)9-6(2)13-12(17)14-10(9)7-4-5-8(21-7)15(18)19/h4-5,10H,3H2,1-2H3,(H2,13,14,17) |
InChIキー |
JPBWYJNCYGGSKF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(S2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide](/img/structure/B12936357.png)
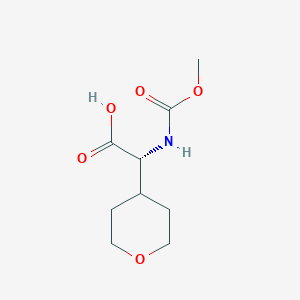
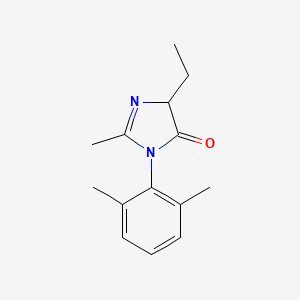
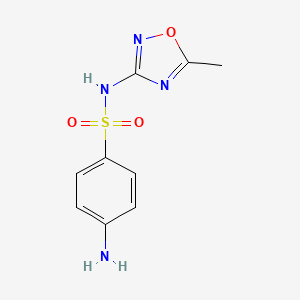
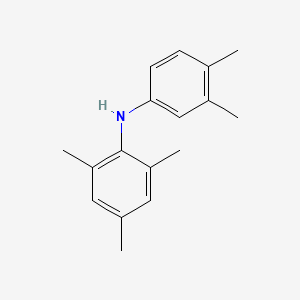
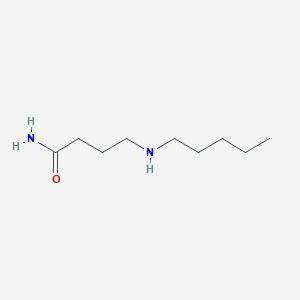
![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine](/img/structure/B12936392.png)

